Methyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate

Kinase inhibition Structure-activity relationship Thieno[2,3-d]pyrimidine

Methyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate (CAS 866020-40-8, molecular formula C₂₀H₂₁N₃O₂S, molecular weight 367.47 g/mol) is a thieno[2,3-d]pyrimidine derivative featuring a 4-benzylpiperidine substituent at the 4-position and a methyl ester at the 6-position of the fused heterocyclic core. The thieno[2,3-d]pyrimidine scaffold is a privileged kinase-inhibitor chemotype with demonstrated activity across multiple therapeutic targets including STAT3, VEGFR-2, c-Met, FLT3, RIPK2, and PI3K.

Molecular Formula C20H21N3O2S
Molecular Weight 367.47
CAS No. 866020-40-8
Cat. No. B2360580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate
CAS866020-40-8
Molecular FormulaC20H21N3O2S
Molecular Weight367.47
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N=CN=C2S1)N3CCC(CC3)CC4=CC=CC=C4
InChIInChI=1S/C20H21N3O2S/c1-25-20(24)17-12-16-18(21-13-22-19(16)26-17)23-9-7-15(8-10-23)11-14-5-3-2-4-6-14/h2-6,12-13,15H,7-11H2,1H3
InChIKeyWXGSTWTUMFGESK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate (CAS 866020-40-8): Chemical Identity, Scaffold Class, and Procurement-Relevant Characteristics


Methyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate (CAS 866020-40-8, molecular formula C₂₀H₂₁N₃O₂S, molecular weight 367.47 g/mol) is a thieno[2,3-d]pyrimidine derivative featuring a 4-benzylpiperidine substituent at the 4-position and a methyl ester at the 6-position of the fused heterocyclic core . The thieno[2,3-d]pyrimidine scaffold is a privileged kinase-inhibitor chemotype with demonstrated activity across multiple therapeutic targets including STAT3, VEGFR-2, c-Met, FLT3, RIPK2, and PI3K [1][2]. This compound is commercially available from multiple suppliers with purities typically ranging from 90% to ≥98% (HPLC), supplied as a solid with full analytical characterization (NMR, HPLC, GC) available from vendors such as Bidepharm, MolCore, and Sigma-Aldrich .

Why Methyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate Cannot Be Casually Substituted by In-Class Thieno[2,3-d]pyrimidine Analogs


The thieno[2,3-d]pyrimidine scaffold is not functionally monolithic. Published structure-activity relationship (SAR) studies across multiple kinase targets have converged on a single critical finding: the substituent at the 6-position of the thieno[2,3-d]pyrimidine core is a primary determinant of both potency and selectivity [1][2]. In RIPK2 inhibitor development, varying only the 6-position substitution tuned potency into the low nanomolar range [1]. In FLT3-targeted programs, 6-position modifications directly governed inhibitory activity and metabolic stability, with distinct 6-substituents producing compounds with differential antiproliferative profiles against leukemia cell lines [2]. The 6-methyl ester in CAS 866020-40-8 distinguishes it from the unsubstituted analog ML116 (CAS 744270-00-6, STAT3 IC₅₀ = 4.2 μM), the free carboxylic acid (CAS 866020-52-2, MW 353.44), and the carbohydrazide derivative (CAS 866020-60-2, MW 367.47) [3]. Each of these analogs presents a different hydrogen-bonding capacity, ionization state at physiological pH, and steric profile at the 6-position, making them non-interchangeable for any application where target engagement, cellular permeability, or downstream derivatization is relevant.

Quantitative Differentiation Evidence for Methyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate Versus Closest Structural Analogs


6-Position Methyl Ester as a Critical Determinant of Kinase Inhibitory Potency: Evidence from RIPK2 and FLT3 SAR Programs

Two independent kinase inhibitor development programs have demonstrated that the substituent at the 6-position of the thieno[2,3-d]pyrimidine scaffold is the decisive structural variable governing inhibitory potency. In the RIPK2 program, Mbilo Misehe et al. (2024) reported that varying only the 6-position substitution tuned inhibitory potency into the low nanomolar range [1]. In the FLT3 program, Kim et al. (2016) demonstrated that 6-position modifications directly controlled FLT3 inhibitory activity, with compounds 1 and 2 (bearing distinct 6-substituents) identified as promising FLT3 inhibitors, while further optimization at the 6-position (compound 16d) yielded enhanced metabolic stability alongside potent kinase inhibition [2]. The methyl ester at the 6-position of CAS 866020-40-8 represents a distinct chemotype within this critical SAR locus, differentiating it from the unsubstituted analog ML116 (CAS 744270-00-6, which lacks any 6-position functionality) [3].

Kinase inhibition Structure-activity relationship Thieno[2,3-d]pyrimidine

In Vitro Kinase Profiling: MELK Inactivity Demonstrates Target Selectivity of the 6-Methyl Ester Analog

In a biochemical kinase inhibition assay, methyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate (CAS 866020-40-8, deposited as BDBM50166121) exhibited negligible inhibitory activity against maternal embryonic leucine zipper kinase (MELK), with an IC₅₀ value greater than 10,000 nM (>10 μM) [1]. This result places the compound firmly in the inactive range against this kinase. MELK is a serine/threonine kinase involved in cell cycle regulation and is frequently used as a counterscreen target in kinase inhibitor selectivity panels. By comparison, the core scaffold analog ML116 (CAS 744270-00-6, lacking the 6-methyl ester) was profiled against STAT3, STAT1, STAT5, and NFκB pathways: it inhibited STAT3 with an IC₅₀ of 4,200 nM (4.2 μM) while showing no inhibition of STAT1 (IC₅₀ > 56 μM), STAT5 (IC₅₀ > 50 μM), or NFκB (IC₅₀ > 50 μM), corresponding to >13.3-fold selectivity for STAT3 [2].

Kinase selectivity MELK Off-target profiling

Core Scaffold STAT3 Inhibitory Activity and Pathway Selectivity: Quantitative Baseline Data from the NIH Molecular Libraries Probe ML116

The core thieno[2,3-d]pyrimidine scaffold bearing the 4-benzylpiperidine substituent (ML116, CAS 744270-00-6) has been extensively characterized as a selective STAT3 inhibitor through the NIH Molecular Libraries Probe Production Center Network [1]. ML116 exhibited a STAT3 IC₅₀ of 4.2 μM (4,200 nM) in cell-based luciferase reporter assays, with no detectable inhibition of STAT1 (IC₅₀ > 56 μM, only 23.52% inhibition at 56 μM), STAT5 (IC₅₀ > 50 μM), or NFκB signaling pathways (>50 μM), yielding a fold-selectivity of >13.3 for STAT3 over STAT1 [1]. In transcriptional profiling, ML116 inhibited the STAT3-regulated gene BCL3 while sparing the NFκB-regulated gene A20 [1]. Functionally, ML116 induced selective loss of viability in STAT3-dependent MDA-MB-468 breast cancer cells while displaying essentially no toxicity toward STAT3-independent SKBR3 cells, and was non-toxic in HT-1080 fibrosarcoma cells (81.2% viability at 56 μM) [1]. CAS 866020-40-8 shares the identical core scaffold and 4-benzylpiperidine substituent with ML116, but introduces the 6-methyl ester group which may further modulate STAT3 potency and selectivity based on the established 6-position SAR [2][3].

STAT3 inhibition Transcription factor Cancer signaling

Physicochemical Differentiation from the 6-Carboxylic Acid Analog (CAS 866020-52-2): Molecular Weight, Ionization State, and Membrane Permeability Implications

The methyl ester of CAS 866020-40-8 (MW 367.47 g/mol, molecular formula C₂₀H₂₁N₃O₂S) differs from the corresponding 6-carboxylic acid analog CAS 866020-52-2 (MW 353.44 g/mol, molecular formula C₁₉H₁₉N₃O₂S) by exactly one methyl group (ΔMW = 14.03 g/mol, corresponding to –CH₂–) . This structural difference has significant physicochemical consequences: the methyl ester is neutral and cannot ionize at physiological pH, whereas the carboxylic acid (predicted pKₐ ~3.5–4.5) exists predominantly as the negatively charged carboxylate anion at pH 7.4. The neutral methyl ester is expected to exhibit higher lipophilicity (calculated XLogP3 for the core scaffold ML116 is 4.7 [1]; the 6-COOCH₃ would further increase logP relative to 6-COOH), which correlates with enhanced passive membrane permeability [2]. The carboxylic acid analog, by contrast, would have reduced passive diffusion due to its ionized state, potentially requiring active transport mechanisms for cellular uptake. For medicinal chemistry campaigns, this distinction is critical: the methyl ester serves as a cell-permeable probe for target engagement studies, while the acid may be preferred for solubility-limited formulations or as a synthetic intermediate for amide coupling.

Physicochemical properties Membrane permeability Drug-likeness

Synthetic Tractability: The 6-Methyl Ester as a Versatile Intermediate for Derivatization to Carboxylic Acid, Carbohydrazide, and Amide Analogs

The 6-methyl ester of CAS 866020-40-8 serves as a strategic synthetic hub for accessing a family of structurally related analogs. Hydrolysis of the methyl ester yields the 6-carboxylic acid (CAS 866020-52-2, MW 353.44), which can be further coupled with amines to generate diverse amide libraries . Hydrazinolysis of the methyl ester provides the 6-carbohydrazide (CAS 866020-60-2, MW 367.47), a precursor for hydrazone and acylhydrazone formation . This synthetic versatility positions CAS 866020-40-8 as the preferred procurement choice for medicinal chemistry groups conducting SAR exploration around the 6-position vector. In contrast, procuring the carboxylic acid (CAS 866020-52-2) requires an additional esterification step to generate ester analogs, while procuring the carbohydrazide (CAS 866020-60-2) limits the accessible chemical space to hydrazide-derived compounds. Published SAR studies on the thieno[2,3-d]pyrimidine scaffold have confirmed that 6-position derivatization is the most impactful site for modulating biological activity, underscoring the strategic value of an ester starting point [1][2].

Synthetic intermediate Derivatization Chemical tools

Recommended Research and Industrial Application Scenarios for Methyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate Based on Quantitative Differentiation Evidence


Kinase Inhibitor SAR Campaigns Targeting the 6-Position Vector of the Thieno[2,3-d]pyrimidine Scaffold

Medicinal chemistry teams pursuing structure-activity relationship studies on thieno[2,3-d]pyrimidine-based kinase inhibitors should prioritize CAS 866020-40-8 as the synthetic starting point for 6-position derivatization. The methyl ester can be directly converted to carboxylic acids, amides, and hydrazides in single synthetic steps, enabling rapid exploration of hydrogen-bonding, steric, and electronic effects at the position that published SAR studies have identified as the primary determinant of kinase inhibitory potency [1][2]. The well-characterized STAT3 selectivity profile of the core scaffold (STAT3 IC₅₀ = 4.2 μM; >13.3-fold selectivity over STAT1) provides a quantitative baseline against which 6-ester-mediated potency shifts can be measured [3].

Cellular Target Engagement Studies Requiring Passive Membrane Permeability

For cell-based assays where compound permeability is essential (e.g., cellular thermal shift assays, BRET-based target engagement, or reporter gene assays in intact cells), CAS 866020-40-8 is mechanistically preferred over its 6-carboxylic acid analog (CAS 866020-52-2). The neutral methyl ester is not ionized at physiological pH and is predicted to exhibit higher passive membrane permeability than the anionic carboxylate form, consistent with established physicochemical principles [1][2]. The demonstrated inactivity against MELK (IC₅₀ > 10 μM) further supports its use in cellular assays where MELK-mediated confounding effects must be excluded [3].

STAT3-Dependent Cancer Cell Line Profiling and Selectivity Assessment

Research groups investigating STAT3-driven cancers (breast, ovarian, multiple myeloma, prostate) can deploy CAS 866020-40-8 as a probe compound to extend the selectivity paradigm established for the core scaffold ML116. The existing data demonstrate that the core scaffold selectively kills STAT3-dependent MDA-MB-468 cells while sparing STAT3-independent SKBR3 cells, with no cytotoxicity in HT-1080 cells at 56 μM (81.2% viability) [1]. The 6-methyl ester modification enables exploration of whether ester-functionalized analogs exhibit altered STAT3 potency, STAT1/STAT5/NFκB selectivity, or BCL3 transcriptional inhibition relative to the unsubstituted parent, directly leveraging the 6-position SAR precedent [2][3].

Chemical Biology Tool Compound Development via 6-Position Derivatization

Chemical biology groups developing bifunctional probes (e.g., PROTACs, photoaffinity labels, or fluorescent conjugates) can utilize CAS 866020-40-8 as a scaffold for linker attachment at the 6-position. The methyl ester can be hydrolyzed to the carboxylic acid and subsequently coupled to PEG-linkers, biotin, or fluorophores via amide bond formation, while the 4-benzylpiperidine moiety remains available for target protein engagement [1]. This approach is directly supported by the RIPK2 literature demonstrating that 6-position modifications are well-tolerated and can be used to tune biological activity [2].

Quote Request

Request a Quote for Methyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.